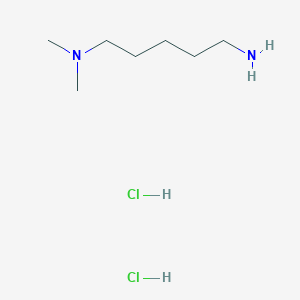
5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride” is a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocyclic compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like “2-Aminoethyl ether dihydrochloride” are soluble in water .Applications De Recherche Scientifique
Biological Activity of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are recognized for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The structural versatility of 1,3,4-thiadiazoles allows for significant chemical modifications, enhancing their pharmacological effectiveness. These compounds have been identified as crucial scaffolds in drug discovery, with potential applications in designing new therapeutic agents. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole cores with various heterocycles has shown to produce a synergistic effect in many cases, highlighting their importance in medicinal chemistry (Lelyukh, 2019).
Synthesis and Structural Significance
The synthesis strategies for thiadiazolotriazines, closely related to 1,3,4-thiadiazoles, reveal the importance of these compounds as intermediates in developing novel biologically active compounds. Such synthesis approaches underscore the structural and functional versatility of the thiadiazole core in creating compounds with potential medicinal applications (Abdel-Wahab, 2017).
Pharmacological Activities and Applications
Extensive research on 1,3,4-thiadiazole derivatives has demonstrated their significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. This broad spectrum of activities, attributed to the toxophoric N2C2S moiety, emphasizes the potential of these derivatives in drug development and the design of hybrid molecules combining different pharmacophores for enhanced biological profiles (Mishra et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound is an organic arsenical chemotherapeutic agent . When injected intramuscularly, it is rapidly absorbed . The exact mode of action on its targets is unknown .
Biochemical Pathways
Compounds with similar structures, such as imidazole derivatives, are known to affect a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
It is known that the compound is an organic arsenical chemotherapeutic agent that is freely soluble in water . When injected intramuscularly, it is rapidly absorbed .
Result of Action
Compounds with similar structures, such as imidazole derivatives, are known to have a broad range of biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves the reaction of 2-aminoethanethiol with thiocarbonyl diimidazole to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with nitrous acid to form the desired product, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": [ "2-aminoethanethiol", "thiocarbonyl diimidazole", "nitrous acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminoethanethiol with thiocarbonyl diimidazole in anhydrous dichloromethane to form 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol.", "Step 2: Reaction of 5-(2-aminoethyl)-1,3,4-thiadiazole-2-thiol with nitrous acid in aqueous hydrochloric acid to form 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine.", "Step 3: Conversion of 5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine to the dihydrochloride salt form by reaction with hydrochloric acid." ] } | |
Numéro CAS |
74784-49-9 |
Formule moléculaire |
C4H10Cl2N4S |
Poids moléculaire |
217.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




